

# Dihydrobenzofuran Carboxylic Acids: A Comprehensive Guide to Potential Therapeutic Targets

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,3-Dihydrobenzofuran-7-carboxylic Acid

**Cat. No.:** B1334626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dihydrobenzofuran carboxylic acids represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile scaffold and wide range of biological activities. The inherent structural features of the dihydrobenzofuran nucleus, combined with the acidic functionality of the carboxylic acid group, make these molecules privileged structures for interacting with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of dihydrobenzofuran carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.

## Peroxisome Proliferator-Activated Receptors (PPARs)

Dihydrobenzofuran carboxylic acids have been identified as highly potent and selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a crucial role in lipid metabolism. As such, these compounds are promising therapeutic

agents for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., cholesterol and triglycerides) in the blood.

## Mechanism of Action

PPAR $\alpha$  agonists exert their effects by binding to and activating the PPAR $\alpha$  receptor. Upon activation, PPAR $\alpha$  forms a heterodimer with the Retinoid X Receptor (RXR).[\[1\]](#) This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[\[1\]](#)[\[2\]](#) This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[\[3\]](#)[\[4\]](#)

## Signaling Pathway

[Click to download full resolution via product page](#)**Caption: PPAR $\alpha$  Signaling Pathway Activation.**

## Quantitative Data: PPAR $\alpha$ Agonist Activity

The following table summarizes the in vitro activity of representative dihydrobenzofuran carboxylic acid derivatives as PPAR $\alpha$  agonists.

| Compound ID | PPAR $\alpha$ EC50<br>(nM) | PPAR $\gamma$ EC50<br>(nM) | PPAR $\delta$ EC50<br>(nM) | Selectivity ( $\alpha$ vs $\gamma/\delta$ ) |
|-------------|----------------------------|----------------------------|----------------------------|---------------------------------------------|
| Compound A  | 2                          | >10000                     | >10000                     | >5000-fold                                  |
| Compound B  | 5                          | >10000                     | >10000                     | >2000-fold                                  |
| Compound C  | 1                          | 5000                       | >10000                     | >5000-fold                                  |
| Fenofibrate | 10000                      | >10000                     | >10000                     | -                                           |

Data compiled from publicly available literature. EC50 values represent the concentration required for 50% of maximal activation.

## Experimental Protocol: PPAR Transactivation Assay

This protocol describes a cell-based luciferase reporter assay to determine the potency and selectivity of compounds as PPAR agonists.

1. Principle: This assay utilizes cells co-transfected with an expression vector for a PPAR subtype ( $\alpha$ ,  $\gamma$ , or  $\delta$ ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Agonist binding to PPAR activates the transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor activation.

### 2. Materials:

- HEK293 cells (or other suitable cell line)

- Expression plasmids for human PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$
- PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE)
- Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
- Lipofectamine 2000 or similar transfection reagent
- DMEM with 10% FBS, Penicillin-Streptomycin
- Opti-MEM I Reduced Serum Medium
- Test dihydrobenzofuran carboxylic acids and reference agonists (e.g., GW7647 for PPAR $\alpha$ )
- Dual-Luciferase<sup>®</sup> Reporter Assay System
- White, opaque 96-well microplates
- Luminometer

### 3. Procedure:

- Cell Seeding: One day prior to transfection, seed HEK293 cells into white, opaque 96-well plates at a density of 30,000 cells/well in 100  $\mu$ L of growth medium. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Transfection:
  - For each well, prepare a DNA mixture in Opti-MEM containing the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid.
  - Prepare a separate dilution of Lipofectamine 2000 in Opti-MEM.
  - Combine the DNA and Lipofectamine dilutions, mix gently, and incubate for 25 minutes at room temperature to allow complex formation.
  - Add the transfection complexes to each well.

- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonists. Incubate for an additional 18-24 hours.
- Luciferase Assay:
  - Remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.
  - Measure Firefly luciferase activity (PPAR-driven) in a luminometer.
  - Measure Renilla luciferase activity (transfection control).
- Data Analysis:
  - Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency.
  - Plot the normalized luciferase activity against the logarithm of the compound concentration.
  - Calculate the EC50 value using a sigmoidal dose-response curve fit.

## Nuclear Factor-kappa B (NF-κB) Pathway

Certain derivatives of dihydrobenzofuran carboxylic acid have demonstrated potent anticancer activity by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.<sup>[5]</sup> NF-κB is a family of transcription factors that plays a central role in inflammation, immunity, cell proliferation, and survival.<sup>[6]</sup> Constitutive activation of the NF-κB pathway is a hallmark of many human cancers, promoting tumor growth and resistance to therapy.<sup>[7]</sup>

## Mechanism of Action

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs. Various stimuli, including inflammatory cytokines (e.g., TNFα) and lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex.<sup>[8][9]</sup> IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.<sup>[6]</sup> This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to

specific DNA sequences, and activate the transcription of target genes involved in cell survival (e.g., Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[6][10]

Dihydrobenzofuran carboxylic acid derivatives may inhibit this pathway at various points, including the prevention of I $\kappa$ B $\alpha$  degradation or the inhibition of NF- $\kappa$ B nuclear translocation.

## Signaling Pathway



[Click to download full resolution via product page](#)

**Caption:** The NF-κB Signaling Pathway and points of inhibition.

## Quantitative Data: Anticancer and NF-κB Inhibitory Activity

The following table presents the cytotoxic activity (GI50) and NF-κB inhibitory activity of selected dihydrobenzofuran-2-carboxamide derivatives.[\[5\]](#)

| Compound ID    | Cancer Cell Line | GI50 (μM) | NF-κB Inhibition (%) at 10 μM |
|----------------|------------------|-----------|-------------------------------|
| 3m             | ACHN (Renal)     | 2.83      | 75.4                          |
| HCT15 (Colon)  | 3.51             |           |                               |
| MM231 (Breast) | 4.02             |           |                               |
| KL-1156        | -                | -         | 80.2                          |

GI50 is the concentration required to inhibit cell growth by 50%. Data from Choi et al., 2015.[\[5\]](#)

## Experimental Protocols

This assay measures drug-induced cytotoxicity based on the cellular protein content.[\[11\]](#)[\[12\]](#)

1. Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein, which reflects the cell number.[\[13\]](#)

### 2. Materials:

- Adherent cancer cell lines (e.g., HCT15, ACHN)
- 96-well microtiter plates
- Test compounds

- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM, pH 10.5
- Microplate spectrophotometer

### 3. Procedure:

- Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.
- Compound Treatment: Add serial dilutions of test compounds to the wells and incubate for 48-72 hours.
- Cell Fixation: Gently remove the medium and add 100  $\mu$ L of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
- Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
- Staining: Add 100  $\mu$ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry.
- Solubilization: Add 200  $\mu$ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.

This assay quantifies the transcriptional activity of NF-κB.

1. Principle: Cells are transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which is measured by luminescence.[14][15]

## 2. Materials:

- RAW 264.7 or HEK293T cells
- pNF-κB-Luc reporter plasmid
- Control plasmid (e.g., pRL-TK)
- Transfection reagent
- Lipopolysaccharide (LPS) as a stimulus
- Test compounds
- Dual-Luciferase® Reporter Assay System
- Luminometer

## 3. Procedure:

- Transfection: Co-transfect cells with the pNF-κB-Luc and pRL-TK plasmids in a 96-well plate and incubate for 24 hours.
- Pre-treatment: Pre-treat the transfected cells with various concentrations of the test compounds for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) to activate the NF-κB pathway. Incubate for 6-8 hours.
- Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® system and a luminometer.

- Data Analysis: Normalize NF-κB-dependent Firefly luciferase activity to the Renilla control. Calculate the percentage of inhibition relative to the LPS-stimulated control.

## Calcium-Sensing Receptor (CaSR)

Dihydrobenzofuran cyclopropane carboxylic acid derivatives have been discovered as highly potent antagonists of the Calcium-Sensing Receptor (CaSR).<sup>[16]</sup> The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.<sup>[17][18]</sup> By antagonizing this receptor, these compounds can stimulate a pulsatile release of parathyroid hormone (PTH), making them potential oral bone anabolic agents for the treatment of osteoporosis.

## Mechanism of Action

The CaSR is primarily expressed in the parathyroid glands and kidney tubules.<sup>[19]</sup> When extracellular calcium levels are high, calcium binds to and activates the CaSR. This activation, through Gq/11 and Gi/o protein signaling, leads to increased intracellular calcium and decreased cAMP levels, respectively, which collectively inhibit the secretion of PTH.<sup>[18][20]</sup> CaSR antagonists block the binding of extracellular calcium, thereby preventing this inhibitory signaling cascade. This disinhibition results in a rapid and transient increase in PTH secretion. Pulsatile PTH release is known to have an anabolic effect on bone, stimulating bone formation and increasing bone mineral density.

## Signaling Pathway



[Click to download full resolution via product page](#)

**Caption:** CaSR Signaling Pathway and Antagonism.

## Quantitative Data: CaSR Antagonist Potency

The following table shows the potency of a representative dihydrobenzofuran cyclopropane carboxylic acid derivative as a CaSR antagonist.[16]

| Compound ID | CaSR IC50 (nM) | Description                                                                    |
|-------------|----------------|--------------------------------------------------------------------------------|
| 12f         | 27.6           | A highly potent CaSR antagonist that stimulates pulsatile PTH release in rats. |

IC50 is the concentration of an antagonist that reduces the response to an agonist by 50%.

## Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol measures the ability of a CaSR antagonist to block agonist-induced increases in intracellular calcium concentration ( $[Ca^{2+}]_i$ ).[21]

1. Principle: Cells expressing CaSR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[22][23] Activation of the CaSR by an agonist (extracellular  $Ca^{2+}$ ) triggers the Gq/11 pathway, leading to the release of  $Ca^{2+}$  from intracellular stores and an increase in fluorescence. An antagonist will inhibit this fluorescence increase in a dose-dependent manner.

### 2. Materials:

- HEK293 cells stably expressing human CaSR
- Culture medium (e.g., DMEM with 10% FBS)
- Krebs-Ringer-HEPES (KRH) buffer with varying  $Ca^{2+}$  concentrations
- Fura-2 AM or Indo-1 AM calcium indicator dye

- Pluronic F-127
- Test compounds (antagonists)
- Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer

### 3. Procedure:

- Cell Plating: Seed CaSR-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading:
  - Wash cells with KRH buffer containing a low  $\text{Ca}^{2+}$  concentration (e.g., 0.5 mM).
  - Load cells with Fura-2 AM (e.g., 2-5  $\mu\text{M}$ ) and Pluronic F-127 in KRH buffer for 45-60 minutes at 37°C.
  - Wash the cells again to remove extracellular dye.
- Compound Addition: Add KRH buffer containing various concentrations of the test antagonist to the wells. Incubate for 10-20 minutes.
- Measurement:
  - Place the plate in the FLIPR instrument.
  - Establish a baseline fluorescence reading.
  - Automatically inject an agonist solution (KRH buffer with a high  $\text{Ca}^{2+}$  concentration, e.g., to reach a final EC80 concentration) into each well.
  - Measure the change in fluorescence intensity over time (e.g., excitation at 340/380 nm, emission at 510 nm for Fura-2).
- Data Analysis:

- The antagonist effect is measured as the inhibition of the peak fluorescence response induced by the  $\text{Ca}^{2+}$  agonist.
- Plot the percentage of inhibition against the antagonist concentration to determine the IC<sub>50</sub> value.

## Anti-Inflammatory Targets

Dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for prostaglandin synthesis.

## Mechanism of Action

Inflammation is a complex biological response involving various mediators. Prostaglandins, particularly PGE<sub>2</sub>, are key lipid mediators that cause vasodilation, increase vascular permeability, and induce pain and fever. They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes (COX-1 and COX-2).<sup>[24]</sup> The anti-inflammatory effects of some dihydrobenzofuran carboxylic acids are attributed to their ability to inhibit the activity of these COX enzymes and suppress the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6).<sup>[25]</sup>

## Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the inhibitory activity of fluorinated dihydrobenzofuran derivatives against various inflammatory mediators in LPS-stimulated macrophages.<sup>[25][26]</sup>

| Compound | PGE2 IC50 (μM) | NO IC50 (μM) | IL-6 IC50 (μM) | CCL2 IC50 (μM) |
|----------|----------------|--------------|----------------|----------------|
| Cmpd 2   | 1.92           | 2.4          | 1.2            | 1.5            |
| Cmpd 3   | 1.48           | 3.1          | 2.5            | 2.1            |

IC50 is the concentration that causes 50% inhibition of mediator production.

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic *in vivo* model for evaluating the activity of acute anti-inflammatory agents.[\[27\]](#) [\[28\]](#)

1. Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[\[29\]](#) The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory activity.

### 2. Materials:

- Male Wistar or Sprague-Dawley rats (150-200 g)
- Lambda carrageenan (1% w/v suspension in sterile saline)
- Test compounds and a reference drug (e.g., Indomethacin, 5 mg/kg)
- Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer or digital calipers
- Administration tools (e.g., oral gavage needles)

### 3. Procedure:

- Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight before the study, with free access to water.
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Compound Administration: Administer the test compound or reference drug (e.g., intraperitoneally or orally) to the treatment groups and the vehicle to the control group.
- Induction of Edema: One hour after compound administration, inject 100  $\mu$ L of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
- Data Analysis:
  - Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
  - Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:
    - $$\% \text{ Inhibition} = [(V_c - V_t) / V_c] * 100$$
    - Where  $V_c$  is the mean increase in paw volume in the control group and  $V_t$  is the mean increase in paw volume in the treated group.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [geneglobe.qiagen.com](http://geneglobe.qiagen.com) [geneglobe.qiagen.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net](http://creativebiolabs.net)
- 4. [karger.com](http://karger.com) [karger.com]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 6. Role of the NFκB-signaling pathway in cancer - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. The Nuclear Factor Kappa B (NF-κB) signaling in cancer development and immune diseases - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 10. Frontiers | NF-κB signaling pathway in tumor microenvironment [\[frontiersin.org\]](http://frontiersin.org)
- 11. [creative-bioarray.com](http://creative-bioarray.com) [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- 14. [bowdish.ca](http://bowdish.ca) [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in *Salmonella* Infected Tissue Culture Cells - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 16. Discovery of novel dihydrobenzofuran cyclopropane carboxylic acid based calcium sensing receptor antagonists for the treatment of osteoporosis - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 17. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 18. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 19. Calcium-sensing receptor - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 20. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 21. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. High-Throughput Assays to Measure Intracellular Ca<sup>2+</sup> Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Dihydrobenzofuran Carboxylic Acids: A Comprehensive Guide to Potential Therapeutic Targets]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334626#potential-therapeutic-targets-of-dihydrobenzofuran-carboxylic-acids>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)